molecular formula C18H25N5O B12237415 N,N-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidin-4-amine

N,N-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B12237415
M. Wt: 327.4 g/mol
InChI Key: WNFPZELQDIRTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidin-4-amine is a complex organic compound with a unique structure that combines pyrimidine, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the piperidine ring, and the attachment of the pyridine moiety. Common synthetic routes may involve:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amidines with β-diketones under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine core.

    Attachment of the Pyridine Moiety: This can be done through etherification reactions, where the pyridine derivative is attached via an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-aminopyridine: A simpler compound with similar basicity but lacking the piperidine and pyrimidine rings.

    N-methyl-N-phenylpyridin-4-amine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

N,N-dimethyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidin-4-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

N,N-dimethyl-6-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C18H25N5O/c1-14-11-19-7-4-16(14)24-12-15-5-8-23(9-6-15)18-10-17(22(2)3)20-13-21-18/h4,7,10-11,13,15H,5-6,8-9,12H2,1-3H3

InChI Key

WNFPZELQDIRTHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=CC(=NC=N3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.